1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole
Description
Properties
IUPAC Name |
1-[2-bromo-4-(trifluoromethoxy)phenyl]-2,5-dimethylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrF3NO/c1-8-3-4-9(2)18(8)12-6-5-10(7-11(12)14)19-13(15,16)17/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUNFFFYRXWGIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=C(C=C2)OC(F)(F)F)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381816 | |
| Record name | 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
257285-02-2 | |
| Record name | 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr reaction is the most frequently employed method for synthesizing 1-aryl-2,5-dimethylpyrroles. It involves the condensation of 1,4-diketones with primary aromatic amines under mild conditions.
- Starting from commercially available 4-(trifluoromethoxy)aniline, the reaction with hexane-2,5-dione in tetrahydrofuran (THF) at room temperature in the presence of iodine as a catalyst yields 2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole.
- The reaction is typically monitored by thin-layer chromatography (TLC) and purified by column chromatography.
- This step efficiently constructs the pyrrole ring with the trifluoromethoxyphenyl substituent on nitrogen.
Bromination of the Phenyl Ring
- Bromination is performed on the phenyl ring at the 2-position relative to the nitrogen substituent.
- This can be achieved either by direct electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions or by starting with a brominated aniline derivative.
- The bromination step ensures the introduction of the bromine atom, which is crucial for the compound’s electronic properties and further functionalization.
Palladium-Catalyzed Cross-Coupling (Alternative Route)
- In some synthetic routes, the trifluoromethoxyphenyl group is introduced via palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination or Suzuki coupling.
- For example, 2,5-dimethylpyrrole can be brominated first, then coupled with 4-(trifluoromethoxy)phenyl boronic acid or aniline derivatives.
- Catalysts such as palladium acetate with triphenylphosphine ligands are used in solvents like dichloromethane or toluene.
- Reaction conditions typically involve heating at reflux for several hours under inert atmosphere.
Representative Reaction Scheme and Conditions
| Step | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-(Trifluoromethoxy)aniline + hexane-2,5-dione + Iodine catalyst | THF, room temp, stirring, monitored by TLC | 75-85 | Paal-Knorr pyrrole synthesis |
| 2 | 2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole + Bromine or NBS | Solvent: dichloromethane or acetic acid, 0-25 °C | 70-80 | Electrophilic aromatic substitution |
| 3 | (Alternative) 2,5-Dimethylpyrrole brominated + 4-(trifluoromethoxy)phenyl boronic acid | Pd(OAc)2, PPh3, base (e.g., K2CO3), toluene, reflux | 60-75 | Palladium-catalyzed cross-coupling |
Research Findings and Analytical Data
- The Paal-Knorr method provides a straightforward and high-yielding route to the pyrrole core substituted with trifluoromethoxyphenyl groups, as demonstrated in multiple studies.
- Bromination at the phenyl ring is regioselective and proceeds with good yields without affecting the pyrrole ring.
- Spectroscopic characterization (IR, ^1H NMR) confirms the structure. For example, ^1H NMR signals include singlets for the two methyl groups at ~2.2 ppm, aromatic protons between 7.0–7.5 ppm, and characteristic signals for the pyrrole proton near 5.9 ppm.
- The trifluoromethoxy group influences the electronic environment, enhancing the compound's stability and lipophilicity, which is beneficial for medicinal chemistry applications.
Summary Table of Key Preparation Parameters
| Parameter | Description | Typical Values |
|---|---|---|
| Starting materials | 4-(Trifluoromethoxy)aniline, hexane-2,5-dione, brominating agents | Commercially available |
| Catalyst for pyrrole formation | Iodine | ~0.04 mol equiv |
| Solvents | THF for pyrrole formation; dichloromethane, toluene for bromination and coupling | Anhydrous, inert atmosphere preferred |
| Reaction temperature | Room temperature for Paal-Knorr; 0-25 °C for bromination; reflux for coupling | Controlled to avoid side reactions |
| Reaction time | 2-12 hours depending on step | Monitored by TLC |
| Purification | Column chromatography, recrystallization | Silica gel, solvents like petroleum ether/chloroform |
Chemical Reactions Analysis
Types of Reactions: 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The pyrrole ring can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) to form corresponding N-oxides.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: m-CPBA in dichloromethane at 0°C.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
- Oxidation reactions produce N-oxides of the pyrrole ring.
- Reduction reactions result in the removal or modification of specific functional groups.
Scientific Research Applications
Organic Synthesis
1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, including:
- Palladium-Catalyzed Cross-Coupling Reactions : The trifluoromethoxy group can facilitate coupling with other aryl groups, making it useful in synthesizing fluorinated compounds.
Biological Applications
The compound has been investigated for its potential bioactive properties:
- Anticancer Activity : Studies have indicated that derivatives of this compound may inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell signaling pathways. For instance, the bromine atom and pyrrole ring enhance binding affinity to enzymes related to cancer progression.
- Antimicrobial Properties : The compound's structural characteristics may contribute to its effectiveness against certain bacterial strains, warranting further research into its pharmacological potential.
Medicinal Chemistry
In medicinal chemistry, the compound is explored for:
- Drug Discovery : Its ability to penetrate cell membranes due to increased lipophilicity makes it a candidate for developing new therapeutic agents targeting various diseases, including inflammation and cancer.
Industrial Applications
The unique properties of this compound make it valuable in industrial applications:
- Advanced Materials Development : The compound is utilized in creating polymers and electronic devices due to its electronic properties and stability under various conditions.
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound to evaluate their anticancer efficacy. The study demonstrated that specific modifications to the trifluoromethoxy group significantly enhanced the compounds' ability to inhibit tumor growth in vitro.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential utility in developing new antibiotics.
Mechanism of Action
The mechanism by which 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The bromine atom and pyrrole ring contribute to its binding affinity and specificity towards target proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Positional Isomer: 1-(5-Bromo-2-(Trifluoromethoxy)Phenyl)-2,5-Dimethyl-1H-Pyrrole
CAS Number : 2379322-25-3
Molecular Weight : 334.14 g/mol
Substituents :
- Bromo (Br) at phenyl 5-position
- Trifluoromethoxy (OCF₃) at phenyl 2-position
- Methyl groups at pyrrole 2- and 5-positions
Key Differences :
Pyrrole Dione Derivative: 1-(4-Bromo-3-Trifluoromethylphenyl)-1H-Pyrrole-2,5-Dione
Molecular Formula: C₁₁H₅BrF₃NO₂ Molecular Weight: 320.06 g/mol Substituents:
- Bromo (Br) at phenyl 4-position
- Trifluoromethyl (CF₃) at phenyl 3-position
- Pyrrole-2,5-dione core (two ketone groups)
Key Differences :
Simplified Analog: 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole
CAS Number : 5044-24-6
Substituents :
- Bromo (Br) at phenyl 4-position
- No trifluoromethoxy group
Key Differences :
Pyrazolone Derivatives (Examples 5.17 and 5.18)
Example 5.18 : 4-Bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one
Molecular Ion (LC/MS) : m/z 301, 303, 305 [M+H]⁺
Substituents :
- Bromo (Br) at pyrazolone 4-position
- Trifluoromethylphenyl (CF₃Ph) at pyrazolone 2-position
Key Differences :
- Pyrazolone core (non-aromatic, partially saturated) contrasts with the aromatic pyrrole, affecting conjugation and redox properties.
- Applications: Likely intermediates in agrochemical or drug synthesis due to their trifluoromethyl and bromo substituents .
Comparative Data Table
Biological Activity
1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole (CAS: 257285-02-2) is an organic compound notable for its unique structural features, including a bromine atom and a trifluoromethoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition.
- Molecular Formula : C13H11BrF3NO
- Molar Mass : 334.13 g/mol
- Structural Characteristics : The trifluoromethoxy group enhances lipophilicity, aiding membrane permeability and influencing binding affinity to biological targets .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer proliferation and apoptosis. The compound's mechanism may involve:
- Enzyme Inhibition : It has shown potential as a topoisomerase II inhibitor, which is crucial in DNA replication and repair processes. Inhibition of this enzyme can lead to apoptosis in cancer cells .
- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest at the G2/M phase, leading to reduced cell proliferation in certain cancer cell lines .
Table 1: Biological Activity Overview
| Activity Type | Effect | Reference |
|---|---|---|
| Topoisomerase II Inhibition | Induces apoptosis in HepG2 cells | |
| Cell Cycle Arrest | G2/M phase arrest in MCF-7 cells | |
| Cytotoxicity | Exhibits cytotoxic effects on cancer lines |
Case Studies and Research Findings
- Topoisomerase II Inhibition : A study highlighted that derivatives similar to this compound exhibited significant inhibitory activity against topoisomerase IIα and IIβ. This inhibition resulted in enhanced cytotoxicity against various human cancer cell lines, including HepG2 and MCF-7 .
- Cytotoxicity Assessment : In vitro assays demonstrated that the compound effectively induced apoptosis in cancer cells while showing lower toxicity towards normal cell lines. This selective cytotoxicity is crucial for developing safer chemotherapeutic agents .
- Mechanistic Studies : Further investigations into the mechanistic pathways revealed that the compound's interaction with DNA could lead to the formation of drug-DNA complexes, thus disrupting normal cellular functions and promoting cell death .
Table 2: Comparison of Biological Activities
Q & A
Q. What safety protocols are critical when handling brominated and fluorinated pyrrole derivatives?
- Methodological Answer :
- PPE : Use nitrile gloves, goggles, and lab coats. Avoid latex due to permeability to organic solvents.
- Ventilation : Synthesize in fume hoods with HEPA filters; bromine vapor and HF byproducts require scrubbing.
- Waste Disposal : Quench reactive intermediates (e.g., Grignard reagents) before aqueous disposal. Segregate halogenated waste for incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
